molecular formula C14H14N4O B12462185 N-{5-amino-2-[(E)-phenyldiazenyl]phenyl}acetamide CAS No. 1081540-64-8

N-{5-amino-2-[(E)-phenyldiazenyl]phenyl}acetamide

Cat. No.: B12462185
CAS No.: 1081540-64-8
M. Wt: 254.29 g/mol
InChI Key: JVKZECUWJDCVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-amino-2-[(E)-phenyldiazenyl]phenyl}acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group, a phenyldiazenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-amino-2-[(E)-phenyldiazenyl]phenyl}acetamide typically involves the diazotization of aniline derivatives followed by coupling with acetamide. One common method includes:

    Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with acetamide in the presence of a base such as sodium acetate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{5-amino-2-[(E)-phenyldiazenyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Aniline derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-{5-amino-2-[(E)-phenyldiazenyl]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-{5-amino-2-[(E)-phenyldiazenyl]phenyl}acetamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide: Lacks the phenyldiazenyl group, making it less versatile in certain applications.

    N-{5-amino-2-[(E)-phenyldiazenyl]phenyl}benzamide: Similar structure but with a benzamide group instead of an acetamide group, which can affect its reactivity and applications.

Uniqueness

N-{5-amino-2-[(E)-phenyldiazenyl]phenyl}acetamide is unique due to the presence of both the amino and phenyldiazenyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1081540-64-8

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

N-(5-amino-2-phenyldiazenylphenyl)acetamide

InChI

InChI=1S/C14H14N4O/c1-10(19)16-14-9-11(15)7-8-13(14)18-17-12-5-3-2-4-6-12/h2-9H,15H2,1H3,(H,16,19)

InChI Key

JVKZECUWJDCVDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N)N=NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.